2-[1-(4-Hydroxyphenyl)ethyl]phenol
Description
Properties
IUPAC Name |
2-[1-(4-hydroxyphenyl)ethyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-10(11-6-8-12(15)9-7-11)13-4-2-3-5-14(13)16/h2-10,15-16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHMHCOGFWPOXSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)O)C2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40543087 | |
| Record name | 2-[1-(4-Hydroxyphenyl)ethyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40543087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62153-80-4 | |
| Record name | 2-[1-(4-Hydroxyphenyl)ethyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40543087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Investigations of 2 1 4 Hydroxyphenyl Ethyl Phenol
Electrophilic Aromatic Substitution Pathways in Phenols
The phenolic hydroxyl group is a powerful activating group in electrophilic aromatic substitution reactions, directing incoming electrophiles primarily to the ortho and para positions. quora.combyjus.comquora.com This is due to the +M (mesomeric) effect of the hydroxyl group, which increases the electron density at these positions through resonance. quora.com Phenols are so reactive that they often undergo substitution under milder conditions than benzene (B151609) and may not require a Lewis acid catalyst. byjus.comchemistrysteps.com
The hydroxyl group stabilizes the intermediate arenium ion formed during the substitution process through resonance, further accelerating the reaction. byjus.combdu.ac.in In the case of 2-[1-(4-Hydroxyphenyl)ethyl]phenol, both phenolic rings are activated towards electrophiles. The substitution pattern will be influenced by the directing effects of both the hydroxyl group and the ethylphenyl substituent on each ring.
Common Electrophilic Aromatic Substitution Reactions for Phenols:
| Reaction | Reagents | Products |
| Nitration | Dilute HNO₃ | o-Nitrophenol and p-Nitrophenol byjus.combdu.ac.in |
| Concentrated HNO₃ / H₂SO₄ | 2,4,6-Trinitrophenol (Picric Acid) byjus.combdu.ac.in | |
| Halogenation | Br₂ in CHCl₃ (low temp) | Monobromophenols byjus.com |
| Bromine water | 2,4,6-Tribromophenol byjus.combdu.ac.in | |
| Kolbe's Reaction | 1. NaOH 2. CO₂ | o-Hydroxybenzoic acid (Salicylic acid) byjus.com |
| Reimer-Tiemann Reaction | CHCl₃, NaOH | Salicylaldehyde quora.com |
| Sulfonation | Concentrated H₂SO₄ (low temp) | o-Hydroxy benzene sulphonic acid bdu.ac.in |
| Concentrated H₂SO₄ (high temp) | p-Hydroxy benzene sulphonic acid bdu.ac.in |
Oxidation and Reduction Processes of Phenolic Moieties
Phenolic compounds are readily oxidized. libretexts.orglibretexts.org The oxidation can proceed through various mechanisms, including proton-coupled electron transfer (PCET) and hydrogen atom transfer (HAT), depending on the specific phenol (B47542) and the oxidizing agent. nih.govrsc.org The initial step often involves the formation of a phenoxyl radical. nih.govwikipedia.org These radicals can then undergo further reactions, such as coupling to form C-C or C-O bonds, leading to dimerization or polymerization. wikipedia.org
Common oxidizing agents for phenols include chromic acid, which can oxidize phenol to p-benzoquinone, and various metal complexes. libretexts.orgwikipedia.org The redox equilibrium between phenols and their corresponding quinones is a significant aspect of their chemistry. libretexts.orglibretexts.org The oxidation of phenols can sometimes be complex, leading to over-oxidation and the formation of a mixture of products. wikipedia.org
Conversely, the reduction of phenols typically involves the hydrogenation of the aromatic ring to form cyclohexanol (B46403) or its derivatives. youtube.comquora.com This reaction is usually carried out using a nickel catalyst at elevated temperatures and pressures. youtube.comquora.comgoogle.com
Examples of Oxidation and Reduction of Phenols:
| Process | Reagents | Typical Product(s) |
| Oxidation | Chromic Acid | p-Benzoquinone libretexts.orglibretexts.org |
| Vanadium Tetrachloride | Dihydroxybiphenyl compounds wikipedia.org | |
| Hypervalent Iodine Reagents | Quinones or Iodonium ylides wikipedia.org | |
| Reduction | H₂ / Ni catalyst (high temp) | Cyclohexanol youtube.comgoogle.commdpi.com |
| Zinc Dust | Benzene quora.com |
Degradation Mechanisms and Product Analysis in Analogous Bisphenol Compounds
The degradation of this compound can be inferred from studies on analogous compounds like Bisphenol A (BPA), which has a similar structural motif. Degradation can be induced by thermal, photolytic, and chemical means.
Thermal Degradation Processes and Reaction Pathways
The thermal degradation of bisphenol-containing polymers, such as polycarbonate, has been extensively studied. marquette.edunih.govbohrium.com In an inert atmosphere, the degradation of polycarbonate derived from BPA begins at elevated temperatures, with significant mass loss occurring between 450 °C and 560 °C. marquette.edu The primary degradation pathways involve:
Chain scission of the isopropylidene linkage : This is consistent with the bond dissociation energies, where the C-C bond in the linkage is weaker than other bonds in the polymer backbone. marquette.eduresearchgate.net
Hydrolysis/alcoholysis of the carbonate linkage : This leads to the formation of phenolic end groups. marquette.eduresearchgate.net
The major volatile products from the thermal degradation of BPA polycarbonate include phenol, alkyl phenols, and BPA itself. marquette.edu In the presence of oxygen, thermal degradation can begin at a lower temperature (around 450 °C) and may involve the formation of peroxides, which can lead to the production of aldehydes and ketones. marquette.edu The activation energy for the thermal decomposition of poly(bisphenol A carbonate) to BPA is significantly lower in the presence of oxygen compared to an inert atmosphere. nih.gov
Activation Energy for Thermal Decomposition of Poly(bisphenol A carbonate) to BPA nih.gov
| Atmosphere | Activation Energy (Ea) |
| Nitrogen | 133.2 kcal mol⁻¹ |
| Oxygen | 86.5 kcal mol⁻¹ |
Studies on the thermal degradation of BPA in aqueous and food matrices have shown that degradation is more pronounced in a complex matrix like fish fillets compared to pure water. nih.govresearchgate.net
Photolytic Degradation Mechanisms
The photolytic degradation of bisphenol compounds involves the absorption of light, which can lead to chemical reactions. tue.nl The degradation can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, where other substances in the environment absorb light and initiate the degradation. nih.gov
For BPA, photolytic degradation can be initiated by UV irradiation. researchgate.netresearchgate.net The process often involves the generation of reactive oxygen species (ROS) such as hydroxyl radicals (•OH), which can attack the phenolic rings. nih.govresearchgate.net The degradation of phenol via photocatalysis often proceeds through the formation of hydroxylated intermediates like catechol and hydroquinone, which are then further oxidized to short-chain organic acids and eventually mineralized to CO₂ and water. researchgate.netmdpi.com
The photolytic degradation pathways of BPA can lead to a variety of intermediate products. researchgate.netnih.gov The specific products formed can be influenced by the presence of other substances, such as catalysts (e.g., TiO₂) or natural water components. nih.govresearchgate.net
Carbocationic Intermediates and Rearrangement Phenomena
Carbocationic intermediates can play a role in the reactions of phenols, particularly in electrophilic substitution and degradation pathways. The formation of a carbocation can occur during the cleavage of the alkyl linkage in bisphenolic compounds. For instance, in the degradation of BPA, the cleavage of the bond between the quaternary carbon and a phenyl group can lead to the formation of a carbocation. These intermediates are often stabilized by the adjacent aromatic ring.
Rearrangement phenomena, such as the Wagner-Meerwein rearrangement, can occur in carbocationic intermediates to form more stable carbocations. While not extensively documented specifically for this compound, such rearrangements are a fundamental concept in organic chemistry and could potentially occur during its degradation if carbocationic intermediates are formed.
Ipso Substitution Mechanisms in Quaternary Carbon-Containing Phenols
Ipso substitution is a type of electrophilic aromatic substitution where the incoming electrophile displaces a substituent other than a hydrogen atom. This mechanism is particularly relevant for the degradation of 4-alkylphenols with a quaternary α-carbon, a structural feature present in compounds like BPA and, by analogy, in this compound.
Studies on the bacterial degradation of such compounds have revealed that an ipso-hydroxylation mechanism can occur. nih.govasm.org This involves the hydroxylation of the aromatic ring at the position of the alkyl substituent (ipso position). nih.govsigmaaldrich.com The resulting intermediate can then lead to the cleavage of the C-C bond, releasing the alkyl side chain. asm.org For example, the degradation of certain nonylphenol isomers and 4-t-butoxyphenol by Sphingobium xenophagum Bayram proceeds through an initial ipso-hydroxylation. asm.orgsigmaaldrich.com This mechanism has been proposed as a general principle for the biodegradation of α-quaternary 4-alkylphenols and BPA. nih.gov
Studies on Reaction Kinetics and Thermodynamics for the Chemical Compound
The chemical behavior of this compound, an isomer of the widely known Bisphenol A (BPA), is intrinsically linked to its unique structural arrangement, featuring hydroxyl groups at the ortho and para positions of the two phenyl rings. Investigations into its reaction kinetics and thermodynamics are crucial for understanding its formation, stability, and potential reaction pathways. While specific, dedicated studies on the kinetics and thermodynamics of this particular isomer are less common than for its 4,4'- counterpart, analysis of research on bisphenol synthesis and computational chemistry provides significant insights.
The formation of bisphenols, including this compound, typically occurs through the acid-catalyzed condensation of a phenol with a carbonyl compound or a derivative like styrene (B11656). koreascience.kr The distribution of the resulting isomers, such as the ortho,para'-(2,4'-) and para,para'-(4,4'-) isomers, is governed by the principles of kinetic and thermodynamic control. libretexts.org
Kinetic vs. Thermodynamic Product Distribution
In the acid-catalyzed synthesis of bisphenols, the initial product distribution is often under kinetic control, favoring the products that are formed fastest. libretexts.org This is influenced by the activation energy of the reaction pathways leading to the different isomers. Over time, or under conditions that allow for reversibility (e.g., higher temperatures), the reaction can shift towards thermodynamic control, where the most stable isomer predominates in the final product mixture. libretexts.orgresearchgate.net
In the case of the reaction between phenol and styrene, catalyzed by an acid, the formation of various styrenated phenols occurs, with the substitution pattern (ortho vs. para) being a key factor. koreascience.krgoogle.com The reaction of phenol with acetone (B3395972) to form bisphenol A also yields different isomers, with the 4,4'-isomer being the major product, but with the 2,4'-isomer (the subject of this article) also being formed. researchgate.netcollectionscanada.gc.ca The relative yields of these isomers are dependent on reaction conditions such as temperature, catalyst type, and reaction time, which influence the kinetic and thermodynamic control of the system. collectionscanada.gc.ca
Computational Studies on Isomer Stability
Computational studies using methods like Density Functional Theory (DFT) have been employed to investigate the thermodynamic properties of bisphenol A isomers. These theoretical calculations provide valuable data on the relative stabilities of the different isomers, which can be correlated with their potential for formation and persistence.
A computational study on the formation mechanism of bisphenol A derivatives has highlighted the role of the reaction medium's polarity on the thermodynamic stability of the resulting products. figshare.com While this study focused on metabolites of BPA, the principles of how the environment can influence the stability of related compounds are relevant. Another theoretical study on bisphenol A polycarbonate has calculated thermodynamic properties such as entropy, heat capacity, and enthalpy, demonstrating that these properties increase with temperature. researchgate.net
The following table presents a conceptual summary of how kinetic and thermodynamic factors influence the formation of bisphenol isomers.
| Factor | Kinetic Control | Thermodynamic Control |
| Governing Principle | Rate of reaction | Stability of product |
| Reaction Conditions | Lower temperatures, shorter reaction times | Higher temperatures, longer reaction times, reversible conditions |
| Predominant Product | The isomer with the lowest activation energy for its formation | The most thermodynamically stable isomer |
| Relevance to this compound | May be formed as a significant product under certain reaction conditions | Its final concentration depends on its relative stability compared to other isomers |
This table is a generalized representation based on principles of chemical kinetics and thermodynamics and is not based on a single specific study of this compound.
Further research, particularly experimental determination of the kinetic and thermodynamic parameters for the formation and reactions of this compound, is needed for a more complete understanding of its chemical behavior.
Advanced Spectroscopic Characterization and Structural Elucidation of 2 1 4 Hydroxyphenyl Ethyl Phenol
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications (e.g., 1H-NMR, 13C-NMR, 2D techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules, including the isomers of bisphenol A. While detailed spectra for pure 2,4'-BPA are not widely published, NMR is utilized to analyze the composition of commercial BPA.
¹H-NMR spectroscopy can distinguish between the different aromatic and aliphatic protons in the molecule. The spectrum for 2,4'-BPA would be expected to be more complex than that of its symmetric 4,4'-isomer due to the lack of symmetry. Protons on the 2-hydroxyphenyl ring and the 4-hydroxyphenyl ring would reside in different chemical environments, leading to distinct signals. The methyl protons would appear as a singlet, while the aromatic protons would exhibit complex splitting patterns characteristic of ortho- and para-substituted benzene (B151609) rings.
¹³C-NMR spectroscopy provides information on the carbon skeleton of the molecule. It has been noted as a confirmation method for the presence of o,p'-bisphenol A in polymeric materials. nist.gov Each carbon atom in the asymmetric 2,4'-BPA structure would be unique, resulting in 15 distinct signals in the ¹³C-NMR spectrum (barring accidental equivalence), corresponding to the 12 aromatic carbons, one quaternary carbon, and two equivalent methyl carbons.
2D NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable for unambiguously assigning the proton and carbon signals and confirming the connectivity of the atoms within the 2,4'-BPA molecule.
Although specific, publicly available data tables of chemical shifts for 2,4'-BPA are scarce, the application of NMR is critical for quality control in BPA production and for the structural analysis of its derivatives. researchgate.net
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing its vibrational modes. For 2,4'-BPA, the most characteristic feature in its IR spectrum would be a strong, broad absorption band corresponding to the O-H stretching vibrations of the phenolic hydroxyl groups. This broadening is a result of intermolecular hydrogen bonding.
Other expected key absorptions would include:
Aromatic C-H stretching: Typically observed just above 3000 cm⁻¹.
Aliphatic C-H stretching: From the methyl groups, observed just below 3000 cm⁻¹.
Aromatic C=C stretching: Multiple sharp bands in the 1450-1600 cm⁻¹ region, characteristic of the phenyl rings.
C-O stretching: Strong bands in the 1150-1250 cm⁻¹ region.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily those involving π-electrons in conjugated systems. The two phenol (B47542) rings in 2,4'-BPA constitute chromophores that absorb UV light. The presence of these aromatic rings makes the compound detectable by UV detectors, a property widely exploited in analytical chemistry.
High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or a standard UV detector is a common method for the separation and quantification of BPA and its impurities, including 2,4'-BPA. nist.govresearchgate.net This confirms that the molecule has significant absorbance in the UV range, typically around 230 nm and 280 nm, which is characteristic of phenolic compounds. However, a full UV-Vis spectrum with specific wavelengths of maximum absorbance (λmax) and corresponding molar absorptivity values for purified 2,4'-BPA is not commonly reported.
Mass Spectrometry for Molecular Identity and Fragmentation Patterns
Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound and for gaining structural information through analysis of its fragmentation patterns. 2,4'-Bisphenol A has a molecular weight of 228.29 g/mol (C₁₅H₁₆O₂).
In Electron Ionization (EI) mode, the mass spectrum of 2,4'-BPA is characterized by a prominent molecular ion peak (M⁺˙) at m/z 228. A major fragmentation pathway involves the cleavage of a methyl group (•CH₃), leading to a very stable benzylic cation. This results in a base peak at m/z 213 ([M-CH₃]⁺). This fragment is characteristic of bisphenol A isomers.
High-Resolution Mass Spectrometry (HRMS) studies using techniques like Electrospray Ionization (ESI) have systematically investigated the fragmentation of various bisphenols. In negative ion mode ESI-MS/MS, the deprotonated molecule [M-H]⁻ at m/z 227 is the precursor ion. Common fragmentation pathways for BPA isomers include the loss of a methyl radical followed by the loss of CO, and cleavages that result in phenoxide-type ions. Key fragments observed for BPA isomers include m/z 211, 133, and 93, corresponding to the loss of methane (B114726) ([M-H-CH₄]⁻), the loss of phenol, and the phenoxide ion ([C₆H₅O]⁻), respectively. nist.gov
Table 1: Key Mass Fragments for Bisphenol A Isomers
| Mass-to-Charge Ratio (m/z) | Ion/Fragment | Proposed Origin |
|---|---|---|
| 228 | [C₁₅H₁₆O₂]⁺˙ | Molecular Ion (M⁺˙) |
| 227 | [C₁₅H₁₅O₂]⁻ | Deprotonated Molecule ([M-H]⁻) |
| 213 | [C₁₄H₁₃O₂]⁺ | Loss of a methyl group ([M-CH₃]⁺) |
| 211 | [C₁₄H₁₁O₂]⁻ | Loss of methane from [M-H]⁻ |
| 133 | [C₉H₉O]⁻ | Loss of phenol from [M-H]⁻ |
Data compiled from studies on bisphenol A isomers.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure of the common isomer, 4,4'-bisphenol (B13772991) A, is well-documented and known to form specific adducts with phenol, researchgate.net there is a lack of publicly available crystal structure data for 2,4'-bisphenol A. The purification of BPA often involves crystallization processes where the different isomers may behave differently, but the solid-state structure of the pure o,p'-isomer has not been reported in crystallographic databases.
Without a crystal structure, a definitive analysis of the hydrogen bonding network in the solid state of 2,4'-BPA is not possible. However, based on its molecular structure, several types of hydrogen bonds can be predicted.
Intermolecular Hydrogen Bonding: Like other phenols, 2,4'-BPA is capable of forming extensive intermolecular hydrogen bonds. The hydroxyl group of one molecule can act as a hydrogen bond donor to the hydroxyl oxygen of a neighboring molecule. These interactions are strong and are responsible for the solid nature and relatively high melting point of the compound. Studies on blends containing 4,4'-BPA have used IR spectroscopy to investigate these intermolecular hydrogen-bonding interactions. dphen1.com
Intramolecular Hydrogen Bonding: The presence of a hydroxyl group at the ortho position of one of the phenyl rings introduces the possibility of intramolecular hydrogen bonding. This could occur between the hydrogen of the ortho-hydroxyl group and the π-electron system of the adjacent phenyl ring. This type of interaction, if present, would influence the conformation of the molecule by restricting the rotation around the single bond connecting the phenyl ring to the isopropylidene bridge.
Computational and Theoretical Chemistry Studies on 2 1 4 Hydroxyphenyl Ethyl Phenol
Quantum Chemical Calculations and Density Functional Theory (DFT) Applications
Quantum chemical calculations, particularly those based on Density Functional Theory (T), have been instrumental in understanding the intricacies of o,p'-bisphenol A. DFT methods, such as B3LYP, are frequently used with various basis sets (e.g., 6-311++G(d,p)) to model the molecule's behavior. sciencegate.app These calculations are crucial for predicting molecular structures, electronic distributions, and spectroscopic properties. sciencegate.app
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing HOMO-LUMO interactions. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. wikipedia.orgyoutube.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter that indicates the chemical reactivity and stability of a molecule. researchgate.net A smaller energy gap suggests higher reactivity. researchgate.net
For phenolic compounds, DFT calculations have been used to determine various molecular properties, including electronegativity, heat of formation, ionization potential, and electron affinity. wisdomlib.org The energies of the HOMO and LUMO are critical quantum chemical parameters for predicting the biological activity of these compounds. wisdomlib.org In a study on phenol (B47542) derivatives, a predictive model combining total energy and LUMO energy achieved a high correlation in predicting inhibitory concentrations. wisdomlib.org
| Parameter | Significance |
|---|---|
| HOMO Energy | Indicates the electron-donating ability of a molecule. |
| LUMO Energy | Indicates the electron-accepting ability of a molecule. |
| HOMO-LUMO Gap | Reflects the chemical reactivity and stability of a molecule. |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a localized picture of the electron density in a molecule, corresponding to the classic Lewis structure of bonds and lone pairs. uni-muenchen.de This method transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals. uni-muenchen.de NBO analysis is valuable for understanding intermolecular and intramolecular interactions by examining the interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.dedergipark.org.tr
The analysis provides detailed information about the electron density distribution in atomic shells and the contributions of s- and p-type subshells to the orbitals. dergipark.org.tr By evaluating donor-acceptor interactions using second-order perturbation theory, NBO analysis quantifies the delocalization corrections to the idealized Lewis structure. uni-muenchen.de This information is critical for understanding the electronic delocalization and its effects on molecular properties.
Molecular Electrostatic Potential (MEP) Surface Mapping
Molecular Electrostatic Potential (MEP) surface mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.deresearchgate.net The MEP is the force exerted on a positive test charge by the molecule's electron and nuclei cloud. uni-muenchen.de The MEP surface is typically color-coded, with red indicating regions of negative potential (attractive to electrophiles) and blue indicating regions of positive potential (attractive to nucleophiles). researchgate.netwolfram.com
| MEP Color | Electrostatic Potential | Reactivity |
|---|---|---|
| Red | Negative | Electrophilic Attack |
| Blue | Positive | Nucleophilic Attack |
Vibrational Frequency Analysis and Spectroscopic Correlations
Vibrational frequency analysis, often performed using DFT calculations, is essential for interpreting and assigning experimental infrared (IR) and Raman spectra. researchgate.netnih.gov By calculating the harmonic vibrational frequencies, researchers can assign the observed spectral bands to specific normal modes of vibration within the molecule. ijaemr.comnih.gov This analysis is crucial for understanding the molecular structure and bonding.
For phenol and its derivatives, DFT calculations have been successfully used to determine vibrational frequencies and make clear assignments based on the potential energy distribution. ijaemr.comnih.gov This theoretical approach helps resolve uncertainties in experimental spectra and provides explanations for frequency shifts of specific vibrational modes. nih.gov The study of intermolecular vibrations is also important, as seen in the analysis of the phenol-water complex, where both intra- and intermolecular harmonic frequencies were calculated. unige.ch
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) has become a widely used method for calculating the properties of electronically excited states, particularly those related to optical spectra. semanticscholar.orgrsc.orgresearchgate.net It is an extension of DFT that can describe the interaction of molecules with time-dependent electromagnetic fields, such as light. researchgate.net TD-DFT is favored for its balance of computational cost and accuracy in predicting vertical excitation energies, often achieving an accuracy of around 0.3 eV for many organic molecules. chemrxiv.org
This method allows for the calculation of various properties, including absorption and emission spectra, and can account for environmental effects like solvents. rsc.org TD-DFT can also be used to determine the optimal geometries of excited states, which is crucial for analyzing fluorescence. researchgate.net The results from TD-DFT calculations can be translated into chemically intuitive parameters, such as charge-transfer distances, providing a deeper understanding of the nature of the excited states. rsc.orgrsc.org
Computational Exploration of Reaction Pathways and Transition States
The investigation of chemical reaction networks requires the identification of all relevant intermediates and elementary reactions. arxiv.orgnih.gov Computational methods offer powerful tools for exploring potential energy surfaces (PES) to find reaction pathways and transition states. arxiv.org These algorithmic approaches can be automated and vary in their completeness and the need for human intervention. arxiv.orgnih.gov
Different strategies are employed for PES exploration. One approach uses local curvature information to identify transition states and products. arxiv.org Another uses heuristics based on chemical rules to find new intermediates. arxiv.org Interactive explorations also allow for the investigation of specific regions of the PES. arxiv.org For complex reactions, such as the oxidation of bisphenols, computational studies can propose detailed transformation pathways, identifying intermediate resonance structures and stable products. nih.gov These computational explorations are crucial for understanding reaction mechanisms and predicting the formation of by-products. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are powerful computational tools used to model the dynamic behavior of molecules over time. These simulations can predict the preferred three-dimensional structures (conformations) a molecule will adopt and the nature of its interactions with surrounding molecules or biological targets. For a molecule like 2-[1-(4-Hydroxyphenyl)ethyl]phenol, MD simulations would be crucial in understanding its flexibility and how it might bind to receptors or other molecules.
Conformational Analysis
Based on studies of related bisphenols, it is anticipated that the conformational landscape of this compound would be characterized by a few low-energy states. The dihedral angles between the phenyl rings and the ethyl linker would be the primary degrees of freedom governing these conformations. For instance, studies on Bisphenol A have revealed different orientations, sometimes referred to as "BPA-like" and "BPC-like" conformations, when interacting with estrogen receptors. pnas.org It is plausible that this compound would exhibit similar conformational plasticity, allowing it to adapt its shape to fit into different binding pockets.
Intermolecular Interactions
The intermolecular interactions of this compound are dominated by its two hydroxyl (-OH) groups and the aromatic character of its phenyl rings. These features enable a range of non-covalent interactions that are critical for its behavior in a biological or chemical system.
Hydrogen Bonding: The hydroxyl groups are capable of acting as both hydrogen bond donors and acceptors. This allows the molecule to form strong, directional interactions with water, amino acid residues in proteins, or other polar molecules. Computational studies on bisphenol analogues have consistently highlighted the importance of hydrogen bonding in their interactions with biological targets. nih.gov
Hydrophobic Interactions: The two phenyl rings provide significant non-polar surface area, leading to hydrophobic interactions. In aqueous environments, these non-polar regions tend to associate with other hydrophobic moieties to minimize contact with water. In silico studies have shown that bisphenols can bind to the androgen receptor surface primarily through hydrophobic interactions. mdpi.com
π-Interactions: The aromatic rings can participate in several types of π-interactions, including π-π stacking (with other aromatic rings) and π-cation interactions (with positively charged groups). These interactions contribute to the stability of binding complexes.
Molecular dynamics simulations of bisphenol analogues interacting with proteins, such as bovine serum albumin and estrogen-related receptor gamma (ERRγ), have demonstrated the interplay of these interactions. nih.govnih.gov These studies reveal that the binding mechanism is often a dynamic process involving conformational adjustments of both the ligand and the protein to optimize these non-covalent contacts.
The following table summarizes the expected key intermolecular interactions for this compound based on data from analogous compounds:
| Interaction Type | Key Molecular Features Involved | Expected Significance |
| Hydrogen Bonding | Hydroxyl (-OH) groups | High |
| Hydrophobic Interactions | Phenyl rings | High |
| π-π Stacking | Aromatic rings | Moderate |
| π-Cation Interactions | Aromatic rings | Moderate |
It is important to reiterate that these findings are extrapolated from studies on structurally related bisphenols. Dedicated molecular dynamics simulations on this compound are necessary to confirm these predictions and to provide a detailed, quantitative understanding of its conformational dynamics and interaction profile.
Applications of 2 1 4 Hydroxyphenyl Ethyl Phenol and Analogous Phenolic Compounds in Materials Science and Polymer Chemistry
Role as a Monomer or Building Block in Polymer Synthesis
The fundamental application of 2-[1-(4-Hydroxyphenyl)ethyl]phenol and similar phenolic compounds lies in their function as monomers or building blocks for the synthesis of various polymers. The two hydroxyl groups on the molecule provide reactive sites for polymerization reactions. guidechem.com
One of the primary uses of these compounds is in the production of polycarbonates. The synthesis typically involves a reaction with a carbonyl source, such as phosgene, in a process known as polycondensation. patentcut.com The dihydric nature of the phenol (B47542) is crucial for chain extension, leading to the formation of long polycarbonate chains. patentcut.com Similarly, these phenolic compounds can be employed in the synthesis of polyesters through esterification reactions with dicarboxylic acids or their derivatives. mdpi.com
Furthermore, these compounds are integral to the creation of epoxy resins. They can act as a dihydric phenol in advancement reactions with lower molecular weight epoxy resins to produce higher molecular weight phenolic-terminated resins. google.com This process enhances the properties of the final cured epoxy system. The versatility of this compound and its analogs as monomers is a direct result of their di-functional hydroxyl groups, enabling the construction of diverse polymer backbones.
Incorporation into Polymeric Matrices, including Epoxy Resins, Polycarbonates, and Polyesters
Beyond their role as primary monomers, this compound and its analogs are frequently incorporated as additives or co-monomers into various polymeric matrices to impart specific properties. This includes their use in epoxy resins, polycarbonates, and polyesters. guidechem.commdpi.comkpi.ua
In epoxy resin formulations, these phenolic compounds can function as curing agents or hardeners. google.com The hydroxyl groups react with the epoxide rings of the epoxy resin, leading to the formation of a cross-linked network. This incorporation can improve the thermal and mechanical properties of the cured epoxy. For instance, blending bio-phenolic resins with epoxy has been shown to enhance the mechanical properties of the resulting polymer blend. mdpi.com
In the context of polycarbonates , while they can be the primary building block, they can also be used as co-monomers to modify the properties of standard polycarbonates, such as those derived from Bisphenol A. By introducing different phenolic structures into the polymer chain, properties like thermal stability, chemical resistance, and optical clarity can be tailored. patentcut.com
For polyesters , the inclusion of these phenolic compounds can influence the polymer's morphology and thermal characteristics. mdpi.com They can be integrated into the polyester (B1180765) backbone through co-polymerization, affecting properties such as crystallinity and glass transition temperature. The ability to modify existing polymer systems through the incorporation of these specialized phenols highlights their importance in developing materials with customized performance characteristics.
Influence on Polymer Crosslinking Density and Network Formation
The structure of this compound and analogous compounds significantly influences the crosslinking density and the subsequent formation of the polymer network. The presence and reactivity of the two hydroxyl groups are central to this influence. mdpi.com
During the curing of thermosetting polymers like epoxy resins, the hydroxyl groups of the phenolic compound react with the functional groups of the resin, such as epoxide rings. google.com This reaction creates covalent bonds that form the cross-linked, three-dimensional network. The efficiency and extent of this reaction directly impact the crosslinking density—the number of cross-links per unit volume of the polymer. researchgate.net
A higher crosslinking density generally leads to a more rigid and dimensionally stable material with enhanced thermal resistance. researchgate.netresearchgate.net The specific structure of the phenolic compound, including the steric hindrance around the hydroxyl groups and the flexibility of the molecular backbone, can affect the rate and degree of crosslinking. For example, the use of different phenolic hardeners can lead to variations in the network structure and, consequently, the final properties of the cured polymer. mdpi.com The ability to control crosslinking density through the selection of appropriate phenolic compounds is a critical tool for polymer chemists in designing materials with specific performance attributes.
Contribution to Enhanced Mechanical Integrity and Dimensional Stability of Materials
The incorporation of this compound and its analogs into polymer matrices can lead to significant improvements in the mechanical integrity and dimensional stability of the resulting materials. mdpi.com These enhancements are largely attributed to the formation of a robust and well-defined polymer network.
Mechanical integrity , which encompasses properties like tensile strength, flexural strength, and impact resistance, is often improved by the addition of these phenolic compounds. mdpi.comsemanticscholar.org In epoxy blends, for example, the introduction of a bio-phenolic resin has been shown to increase both tensile and flexural strength compared to the neat epoxy. mdpi.com This improvement is due to the formation of a network structure between the two polymers, which facilitates better stress transfer within the material. mdpi.com
Dimensional stability refers to a material's ability to maintain its size and shape under varying environmental conditions, such as changes in temperature or humidity. The increased crosslinking density provided by these phenolic compounds contributes to a more rigid and stable network, which is less prone to swelling, creep, and thermal expansion. researchgate.net This is particularly important for applications where precise dimensions are critical over the material's service life. The ability of these compounds to enhance both the strength and stability of polymers makes them valuable for producing durable and reliable materials.
Development of High-Performance Materials and Functional Coatings
The unique properties imparted by this compound and its analogs make them key components in the development of high-performance materials and functional coatings. researchgate.netnih.gov
High-performance materials are those that exhibit superior properties such as high thermal stability, excellent mechanical strength, and resistance to harsh chemical environments. The use of these phenolic compounds in polymers like polycarbonates and epoxy resins contributes to these desirable characteristics. guidechem.compatentcut.com For instance, polysulfones synthesized from bisphenols exhibit excellent thermal properties, making them suitable for demanding applications. nih.gov The ability to tailor the polymer structure at the molecular level by selecting specific phenolic monomers allows for the creation of materials engineered for specific high-performance applications.
In the realm of functional coatings , these phenolic compounds play a crucial role. Epoxy resins formulated with these phenols are used as protective coatings due to their excellent adhesion, chemical resistance, and durability. google.com Furthermore, recent research has explored the use of phenolic compounds in functional spray coatings for applications such as protecting wine grapes from smoke phenols. nih.gov The ability of these coatings to act as a barrier or to absorb specific compounds highlights the versatility of these phenolic structures in creating advanced, functional surfaces. The ongoing development in this area promises new and innovative applications for these versatile chemical compounds.
Advanced Derivatives of 2 1 4 Hydroxyphenyl Ethyl Phenol and Their Synthesis
Functionalization Strategies for Phenolic Hydroxyl Groups
The two phenolic hydroxyl groups in 2-[1-(4-hydroxyphenyl)ethyl]phenol are primary sites for chemical modification. Functionalization of these groups can alter the compound's solubility, reactivity, and biological activity. Key strategies include etherification, esterification, and silylation.
Etherification: This process involves the conversion of the phenolic hydroxyl groups into ether linkages. Williamson ether synthesis is a common method, where the phenoxide ions, formed by treating the phenol (B47542) with a strong base, react with an alkyl halide. For bisphenolic compounds, this can lead to mono- or di-ethers, depending on the stoichiometry of the reagents. For instance, reaction with diethyl carbonate in the presence of a suitable catalyst can yield the corresponding ethoxy derivatives. google.com
Esterification: Phenolic esters can be synthesized through the reaction of the hydroxyl groups with carboxylic acids, acid anhydrides, or acyl chlorides. Direct esterification with a carboxylic acid can be driven to completion by removing the water formed during the reaction, often with the aid of a strong acid catalyst. google.com Enzymatic catalysis, for example using lipases, offers a milder and often more selective method for the esterification of phenolic compounds, including those with structures analogous to this compound. mdpi.com
Silylation: The hydroxyl groups can be protected or functionalized by converting them into silyl ethers. This is typically achieved by reacting the phenol with a silyl halide (e.g., trimethylsilyl chloride, tert-butyldimethylsilyl chloride) in the presence of a base. The choice of the silylating agent affects the stability of the resulting silyl ether, with bulkier groups providing greater stability. ccspublishing.org.cn This reaction is often reversible, allowing for the silyl group to be used as a protecting group during other synthetic transformations.
| Reaction Type | Reagents | Typical Products | Key Features |
|---|---|---|---|
| Etherification (Williamson) | Alkyl halide, Base (e.g., NaOH, K2CO3) | Alkyl aryl ethers | Forms stable C-O-C bonds. |
| Esterification (Fischer) | Carboxylic acid, Acid catalyst | Aryl esters | Reversible reaction; water removal is crucial. |
| Esterification | Acid anhydride or Acyl chloride, Base | Aryl esters | Generally high-yielding and irreversible. |
| Enzymatic Esterification | Carboxylic acid/ester, Lipase | Aryl esters | Mild conditions, high selectivity. |
| Silylation | Silyl halide (e.g., R3SiCl), Base | Silyl ethers | Often used for protection of hydroxyl groups. |
Methods for Substitution on Aromatic Rings
The electron-rich nature of the two phenyl rings in this compound makes them susceptible to electrophilic aromatic substitution. The hydroxyl groups are activating and ortho-, para-directing, influencing the position of incoming substituents.
Halogenation: The introduction of halogen atoms (F, Cl, Br, I) onto the aromatic rings can significantly alter the electronic properties and biological activity of the molecule. For structurally similar compounds like bisphenol A (BPA), halogenation has been extensively studied. nih.govnih.gov Bromination and chlorination can be achieved using elemental halogens or other halogenating agents, often in the presence of a catalyst. The degree of halogenation and the position of the substituents can be controlled by the reaction conditions. For instance, the use of a less polar solvent can favor monohalogenation.
Nitration: The introduction of nitro groups (-NO2) is another important electrophilic aromatic substitution reaction. Nitration of phenols typically occurs under milder conditions than for deactivated aromatic rings. A mixture of nitric acid and sulfuric acid is a common nitrating agent, but for phenols, this can lead to oxidation and polynitration. ias.ac.in Milder, more selective methods often employ reagents like sodium nitrate in the presence of an acid source under heterogeneous conditions. nih.gov The directing effect of the hydroxyl group and the existing substituent will influence the regioselectivity of the nitration.
Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are fundamental methods for forming carbon-carbon bonds with aromatic rings. wikipedia.org However, the application of these reactions to phenols can be complicated. The phenolic hydroxyl group can coordinate with the Lewis acid catalyst, deactivating the ring towards electrophilic substitution. stackexchange.com Despite this, under certain conditions, Friedel-Crafts reactions can be successfully performed on phenols. For example, C-acylation can be favored over O-acylation by using an excess of the Lewis acid catalyst, which can also promote the Fries rearrangement of any initially formed O-acylated product. stackexchange.com
| Reaction | Typical Reagents | Product Type | Notes |
|---|---|---|---|
| Halogenation | Br2, Cl2, I2, F2 (or sources thereof) | Halogenated derivatives | Hydroxyl groups direct ortho and para. |
| Nitration | HNO3/H2SO4 or milder reagents | Nitro derivatives | Reaction conditions must be controlled to avoid oxidation. |
| Friedel-Crafts Alkylation | Alkyl halide, Lewis acid (e.g., AlCl3) | Alkylated derivatives | Can be complicated by catalyst coordination with the hydroxyl group. |
| Friedel-Crafts Acylation | Acyl halide/anhydride, Lewis acid | Acylated derivatives (hydroxyarylketones) | Excess catalyst can favor C-acylation. |
Synthesis of Oligomeric and Polymeric Phenolic Structures
The bifunctional nature of this compound, with its two reactive hydroxyl groups, makes it a suitable monomer for the synthesis of oligomers and polymers. These macromolecular structures can exhibit unique thermal and mechanical properties.
One major route to polymerization is through polycondensation reactions. For example, bisphenolic compounds are key monomers in the production of high-performance polymers such as polycarbonates and polysulfones. nih.gov In the synthesis of polysulfones, the dipotassium salt of a bisphenol is condensed with a dihalide compound like 4,4'-dichlorodiphenyl sulfone. nih.gov Similarly, this compound could potentially be used as a monomer in such reactions to create novel polysulfone architectures.
Another approach is the formation of phenolic resins through reaction with aldehydes, most commonly formaldehyde. This electrophilic aromatic substitution reaction leads to the formation of methylene bridges between the phenolic units, resulting in a cross-linked network structure.
Development of Chiral Derivatives and Enantioselective Synthetic Routes
The central carbon atom of the ethyl bridge in this compound is a stereocenter, meaning the compound exists as a pair of enantiomers. The biological activity of these enantiomers can differ significantly, making their separation or selective synthesis a critical area of research.
Chiral Resolution: A common method to obtain pure enantiomers from a racemic mixture is chiral resolution. This involves reacting the racemic compound with a chiral resolving agent to form a pair of diastereomers. wikipedia.org These diastereomers have different physical properties, such as solubility, allowing for their separation by methods like crystallization. Once separated, the resolving agent is removed to yield the pure enantiomers. Common resolving agents for acidic compounds like phenols include chiral amines. onyxipca.com
Enantioselective Synthesis: A more efficient approach is the direct synthesis of a single enantiomer. For 1,1-diarylalkanes, the structural class to which this compound belongs, several enantioselective synthetic methods have been developed. Transition metal-catalyzed asymmetric cross-coupling reactions are a powerful tool in this regard. chemrxiv.org For example, enantioselective Suzuki-Miyaura cross-coupling reactions using an iron-based catalyst with a chiral ligand have been shown to produce enantioenriched 1,1-diarylalkanes from benzylic chlorides and arylboronic esters. chemrxiv.org Another strategy involves the palladium-catalyzed enantioselective 1,1-diarylation of terminal alkenes using a chiral phosphoric acid as a co-catalyst. oaepublish.com These methods offer routes to directly synthesize the (R)- or (S)-enantiomer of this compound or its precursors with high enantiomeric excess.
| Method | Description | Key Aspect |
|---|---|---|
| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. | Formation of separable diastereomeric derivatives with a chiral resolving agent. |
| Enantioselective Synthesis | Direct synthesis of a single enantiomer. | Use of chiral catalysts or reagents to control the stereochemical outcome of a reaction. |
Future Research Directions and Emerging Methodologies for 2 1 4 Hydroxyphenyl Ethyl Phenol
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of BPE involves the acid-catalyzed condensation of phenol (B47542) with acetaldehyde (B116499). xdhg.com.cngoogle.com While effective, research is now pivoting towards greener and more sustainable synthetic strategies to minimize environmental impact and improve efficiency.
A key area of development is the utilization of industrial by-products as starting materials. For instance, a process has been developed that uses acetaldehyde and phenol, which are by-products of polyester (B1180765) production, to synthesize BPE. xdhg.com.cn This approach not only valorizes waste streams but also can be designed to be more environmentally benign. One optimized process uses a recyclable sulfuric acid catalyst where water is the only by-product, facilitating easier separation and recovery. xdhg.com.cn
Another avenue of sustainable chemistry is the move towards solvent-free reaction conditions. Research has demonstrated the viability of eco-friendly, solvent-free routes for producing bisphenols, which significantly reduces volatile organic compound (VOC) emissions and simplifies product purification. xdhg.com.cn The exploration of alternative reactants beyond conventional carbonyl precursors, such as the use of benzylic alcohols with water-tolerant Lewis acid catalysts, represents another novel approach to circumvent traditional synthetic pathways.
Future work in this area will likely focus on:
Biocatalysis: Employing enzymes or whole-cell systems to catalyze the synthesis of BPE, offering high selectivity under mild conditions.
Flow Chemistry: Developing continuous flow processes that can offer better control over reaction parameters, improved safety, and higher yields compared to batch processes.
Renewable Feedstocks: Investigating the synthesis of BPE or its analogues from bio-based starting materials to reduce reliance on petrochemicals.
Exploration of Advanced Catalytic Systems and Processes
Catalysis is central to the synthesis of BPE, and ongoing research is dedicated to discovering more active, selective, and robust catalytic systems. While mineral acids like sulfuric and hydrochloric acid have been traditionally used, they pose challenges such as corrosion and difficulty in recycling. xdhg.com.cngoogle.com
Current research highlights a variety of advanced catalytic systems:
Solid Acid Catalysts: Ion-exchange resins and materials like perchloric acid-silica are being explored as alternatives to liquid acids. xdhg.com.cn These solid catalysts are generally easier to separate from the reaction mixture, are reusable, and can reduce corrosive effects.
Organosulfonic Acids: These have been shown to be efficient catalysts, sometimes replacing mineral acids to reduce corrosion and improve process safety. google.com
Photocatalysis: For the degradation of BPE, photocatalysts like titanium dioxide (TiO₂) have been studied extensively. bohrium.comsemanticscholar.org Research shows that modifying TiO₂ with substances like β-cyclodextrin can enhance the photodegradation rate of BPE under near-UV light. bohrium.com
Transition Metal Catalysts: Palladium on carbon (Pd/C) has been identified as a suitable catalyst for the sustainable amination of bisphenols, demonstrating a pathway to new derivatives. acs.org
The table below summarizes various catalytic systems investigated for the synthesis and transformation of BPE.
| Catalyst System | Reactants/Process | Key Findings |
| Sulfuric Acid (80% aq.) | Phenol, Acetaldehyde | High yield (84.6%) and purity (99.5%); catalyst is recyclable. xdhg.com.cn |
| Perchloric acid-silica | Alkyl/Aryl phenols | Serves as an eco-friendly catalyst for bisphenol synthesis. xdhg.com.cn |
| Organosulfonic Acid | 2,6-dimethylphenol, Acetone (B3395972) | Enables high-yield synthesis without mineral acids, Lewis acids, or ion exchange resins. google.comgoogle.com |
| Titanium Dioxide (TiO₂) | BPE in aqueous solution | Effective for photocatalytic degradation, with efficiency enhanced by β-cyclodextrin. bohrium.com |
| Palladium on Carbon (Pd/C) | Bisphenols, NH₃, H₂ | Catalyzes amination to produce compounds like methylenedianiline (MDA). acs.org |
Future exploration in this domain will likely involve the design of multifunctional catalysts, nanomaterial-based catalysts for increased surface area and activity, and electrocatalytic processes for synthesis and degradation.
In-depth Elucidation of Complex Reaction Mechanisms
A thorough understanding of reaction mechanisms is crucial for optimizing synthetic processes and predicting degradation pathways. The primary synthesis of BPE proceeds via an acid-catalyzed electrophilic aromatic substitution, where a protonated carbonyl group from acetaldehyde attacks the electron-rich phenol ring.
However, the mechanisms of BPE's transformation and degradation are more complex and are an active area of research. Studies on the photoinduced transformation of BPE have identified hydroxylation and ring-opening as the two main degradation routes. unito.itresearchgate.net Using techniques like high-resolution mass spectrometry, researchers have identified numerous transformation products, allowing for the proposal of detailed degradation pathways. unito.it
Recent investigations into the oxidation of BPE have revealed novel mechanisms. For example, a double-oxygen transfer mechanism has been proposed to explain the direct formation of di-hydroxylated products from the parent BPE molecule, a pathway supported by theoretical calculations. researchgate.net Furthermore, the biotransformation of BPE by microorganisms like Cupriavidus basilensis involves several pathways, including ortho-hydroxylation, ring fission, and transamination followed by acetylation. nih.gov
Key mechanistic pathways under investigation include:
Oxidative Degradation: Involving single and double-oxygen transfer, bond breaking, and polymerization. researchgate.net
Photocatalytic Degradation: Often involving hydroxyl radicals, leading to catechol and ortho-quinone derivatives as primary transformation products. ub.edu
Biotransformation: Bacterial enzymes can hydroxylate the phenol rings, leading to ring cleavage or the formation of various conjugates. nih.gov
Future research will benefit from advanced spectroscopic techniques and isotopic labeling studies to trace the fate of atoms throughout the reaction, providing unambiguous evidence for proposed mechanisms.
Application of Advanced Computational Techniques for Property Prediction and Design
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds. For BPE and its analogues, several computational techniques are being applied.
Quantitative Structure-Activity Relationship (QSAR) models are widely used to correlate chemical structure with biological activity or physical properties. These models have been developed to predict:
Endocrine Activity: To compare the potential hazards of BPE and other bisphenol analogues to that of Bisphenol A (BPA). slu.seoup.com
Toxicity: Chemical language models are being benchmarked for toxicity prediction, with BPE being used as a test compound. rsc.org
Anti-androgenic Activity: QSAR models help fill data gaps for bisphenols and predict the activity of untested analogues. researchgate.net
Placental Transfer: Models based on chromatographic and molecular descriptors have been developed to predict the placental clearance of various bisphenols, including BPE. nih.gov
Molecular Dynamics (MD) simulations are employed to understand the behavior of materials derived from BPE at the nanoscale. For instance, MD simulations have been used to investigate the cross-linking mechanism and predict the thermo-mechanical properties of cyanate (B1221674) ester resins based on BPE. acs.org
Molecular docking studies are used to simulate the interaction between a ligand (like BPE) and a biological target (like a receptor). This technique has been used to probe the binding mechanism of BPE with the androgen receptor, revealing key interactions such as hydrogen bonds and pi-alkyl bonds that stabilize the complex. bwise.krnih.gov
The table below provides examples of computational techniques applied to BPE.
| Computational Technique | Application | Key Insights |
| QSAR | Prediction of endocrine activity and toxicity. slu.seoup.com | BPE shows interference with the endocrine system; BPS is generally less estrogenic and antiandrogenic than BPE and BPA. slu.seoup.com |
| Molecular Dynamics (MD) | Simulation of BPE-based thermoset polymers. acs.org | Predicts property evolution (e.g., density, shrinkage) as a function of the extent of cure. acs.org |
| Molecular Docking | Investigation of binding to the androgen receptor. bwise.kr | Predicts a binding energy of -8.4 kcal/mol and identifies key interacting amino acid residues. bwise.kr |
| PM7 Method (MOPAC) | QSPR for intrinsic viscosity of polymers. researchgate.net | Correlates physicochemical properties (electronic energy, energy gaps) with material properties. researchgate.net |
Future research will likely see the integration of machine learning and artificial intelligence with these computational methods to build more accurate and predictive models, accelerating the design of safer and more effective molecules.
Comprehensive Investigation into Structure-Property-Activity Relationships
Understanding the relationship between a molecule's structure and its resulting properties and biological activities (SARs and SPRs) is fundamental to chemical and toxicological research. For bisphenols, a key structural feature for estrogenic and anti-androgenic activity is the phenolic hydroxyl group. researchgate.net
Studies comparing BPE with other bisphenols have revealed important structural determinants of activity:
Nature of the Bridging Group: The ethylidene bridge in BPE, compared to the isopropylidene group in BPA, influences its steric and electronic properties, which in turn affects its binding to receptors and its physical properties in polymers.
Lipophilicity: In the context of enzyme inhibition, the lipophilicity of bisphenol analogues has been shown to be inversely correlated with their IC₅₀ values for inhibiting certain steroidogenic enzymes. nih.gov
Ring Substituents: The presence or absence of substituents on the phenyl rings affects biotransformation pathways. The transformation mechanisms for bisphenols with unsubstituted phenol rings, like BPE, are similar and involve initial hydroxylation of one ring. nih.gov
In materials science, the structure of BPE influences the properties of polymers derived from it. For example, the thermal degradation pathways of polycarbonates can involve the formation of BPE-like structures, indicating that the ethylidene linkage plays a role in the stability and breakdown products of the polymer. marquette.edu Polyesters synthesized using BPE exhibit solubility in common organic solvents and specific thermal properties. researchgate.net
Future research will focus on systematically modifying the BPE structure—by altering the bridging group, changing the position of the hydroxyl groups, or adding various substituents—and using high-throughput screening methods and computational analysis to build a comprehensive map of its structure-property-activity landscape. This knowledge is critical for designing safer industrial chemicals and predicting the environmental fate and biological impact of existing and emerging analogues.
Q & A
Q. What are the common synthetic routes for 2-[1-(4-Hydroxyphenyl)ethyl]phenol, and how are they optimized for yield and purity?
Synthesis typically involves Friedel-Crafts alkylation or catalytic reduction of ketone intermediates. For example, the reduction of 4-hydroxyacetophenone derivatives using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) yields the secondary alcohol structure . Optimization focuses on solvent selection (e.g., ethanol for NaBH₄), temperature control (0–25°C), and purification via column chromatography to achieve >90% purity. Side products like over-reduced or dimerized species are minimized by stoichiometric control .
Q. How is the structure of BPE validated, and what spectroscopic techniques are critical for characterization?
Structural validation employs:
- NMR : NMR identifies phenolic -OH (~5 ppm), aromatic protons (6.5–7.5 ppm), and the ethyl group’s methylene/methyl signals (2.5–4.5 ppm). NMR confirms carbonyl reduction (absence of ~200 ppm) .
- FT-IR : O-H stretching (3200–3500 cm) and aromatic C=C (1500–1600 cm) .
- Mass Spectrometry : ESI-MS detects the molecular ion [M+H] at m/z 214.1, with fragmentation patterns confirming the ethylphenol backbone .
Q. What physicochemical properties (e.g., Log P, pKa) influence BPE’s solubility and reactivity?
- Log P : ~2.1 (indicating moderate lipophilicity), critical for membrane permeability in biological studies .
- pKa : ~10.2 (phenolic -OH), affecting ionization in aqueous buffers and interaction with biological targets .
These values guide solvent selection (e.g., acetonitrile/water mixtures for HPLC) and formulation in pharmacological assays .
Advanced Research Questions
Q. How can analytical methods like HPLC-DLLME be optimized to quantify BPE in complex biological matrices (e.g., amniotic fluid)?
High-performance liquid chromatography (HPLC) paired with dispersive liquid-liquid microextraction (DLLME) achieves nanogram-level sensitivity:
- Column : C18 reversed-phase, with mobile phase pH adjusted to 4.6 (acetate buffer) to retain ionizable groups .
- Detection : Fluorescence detection (ex: 275 nm, em: 305 nm) enhances specificity over UV-Vis .
- Validation : Linearity (R >0.99), recovery rates (85–110%), and LOQ <10 ng/mL ensure reliability in clinical or environmental samples .
Q. How do contradictory data on BPE’s bioactivity arise, and what strategies resolve these discrepancies?
Discrepancies in antimicrobial or estrogenic activity often stem from:
- Assay Conditions : Variations in cell lines (e.g., MCF-7 vs. HeLa), solvent carriers (DMSO vs. ethanol), or exposure times .
- Structural Analogues : Impurities like bisphenol A (BPA) or isomers (e.g., 4,4'-BPE) may confound results .
Resolution involves stringent purity checks (HPLC >98%), controlled assay protocols, and comparative studies with structural analogues .
Q. What reaction mechanisms explain BPE’s degradation in environmental or catalytic systems?
In lignin depolymerization studies, BPE derivatives undergo:
- Decarboxylation : Loss of CO from coumaric acid intermediates to form 4-vinylphenol, a precursor to BPE .
- Hydroamination : Markovnikov addition of dimethylamine to vinylphenol, forming 4-(1-(dimethylamino)ethyl)phenol, followed by C-C bond cleavage .
Mechanistic insights are validated via -labeling and intermediate trapping .
Q. How does structural modification of BPE impact its structure-activity relationship (SAR) in antimicrobial studies?
- Ethyl Group Substitution : Replacing the ethyl group with longer alkyl chains (e.g., propyl) reduces antibacterial potency against S. aureus (MIC increases from 8 µg/mL to >64 µg/mL) .
- Hydroxyl Position : Para-hydroxyl groups are essential for hydrogen bonding with bacterial enzymes; meta-substitution abolishes activity .
SAR studies use molecular docking (e.g., with E. coli FabI enzyme) to rationalize these trends .
Q. What are the environmental persistence and ecotoxicological risks of BPE?
- Biodegradation : BPE shows moderate persistence (half-life ~30 days in soil), with microbial degradation via hydroxylation and ring-opening .
- Ecotoxicology : LC values for Daphnia magna (~10 mg/L) suggest acute toxicity at high concentrations .
Standard OECD tests (e.g., 301F for biodegradation) and QSAR models predict bioaccumulation potential (BCF <100) .
Q. Can biocatalytic methods replace traditional synthesis for greener BPE production?
Emerging approaches use:
- Enzymatic Reduction : Alcohol dehydrogenases (ADHs) reduce 4-hydroxyacetophenone to BPE with >95% enantiomeric excess (ee) .
- Solvent Systems : Aqueous-ionic liquid mixtures improve enzyme stability and yield .
Challenges include substrate inhibition and enzyme recycling, addressed via immobilization or directed evolution .
Future Research Directions
- Mechanistic Studies : Elucidate BPE’s interaction with nuclear receptors (e.g., ERα) via cryo-EM or X-ray crystallography .
- Advanced Catalysis : Develop heterogeneous catalysts (e.g., zeolites) for selective BPE synthesis from lignin .
- Epidemiological Modeling : Integrate pharmacokinetic data to assess human exposure risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
